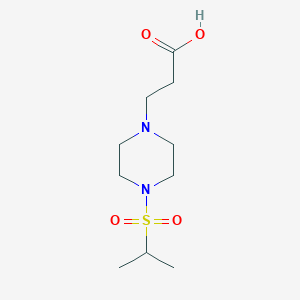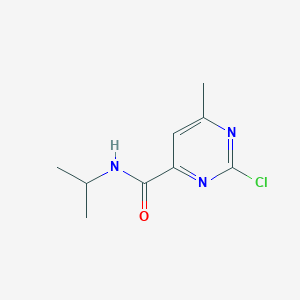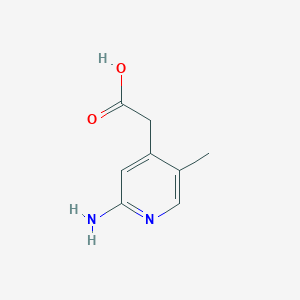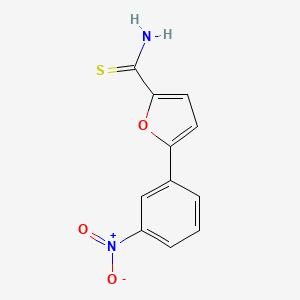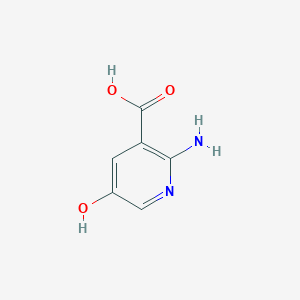
6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a thiomorpholine ring, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the thiomorpholine ring. One common method involves the reaction of 3-fluorobenzyl chloride with thiomorpholine under basic conditions to form the intermediate 3-fluorobenzylthiomorpholine. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide to introduce the oxo group, resulting in 5-oxothiomorpholine. Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be further oxidized to introduce additional oxo groups.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of additional oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the thiomorpholine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6-(3-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
6-(3-Methylbenzyl)-5-oxothiomorpholine-3-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
6-(3-Bromobenzyl)-5-oxothiomorpholine-3-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Eigenschaften
Molekularformel |
C12H12FNO3S |
|---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
6-[(3-fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3S/c13-8-3-1-2-7(4-8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
FHDRMGXAVGKUPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)C(S1)CC2=CC(=CC=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





